![molecular formula C15H22FN3O6 B12812890 Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)

Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

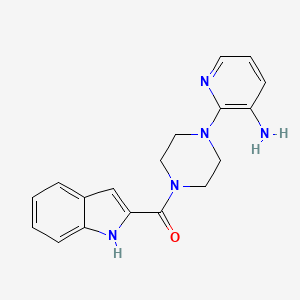

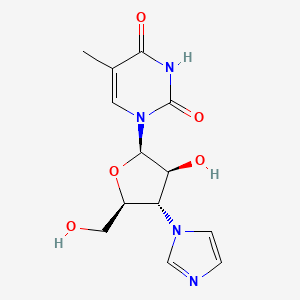

Capecitabine is an orally-administered chemotherapeutic agent used in the treatment of various cancers, including metastatic breast and colorectal cancers. It is a prodrug that is enzymatically converted to fluorouracil in the tumor, where it inhibits DNA synthesis and slows the growth of tumor tissue .

Méthodes De Préparation

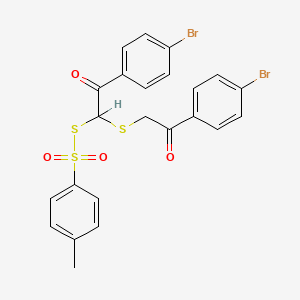

Synthetic Routes and Reaction Conditions: The preparation of capecitabine involves several key steps: silylanization, glycosylation, acylation, esterification, and deprotection. During the glycosylation reaction, boron trifluoride etherate is used as a Lewis acid. Trimethylchlorosilane is used as a silylating reagent, dichloromethane as a solvent, and potassium carbonate as an acid-binding agent. The reaction temperatures for these steps are typically between 20-30°C .

Industrial Production Methods: In industrial settings, capecitabine is synthesized using a one-pot method where intermediates do not require separation and purification. The final product is separated and purified through extraction and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Capecitabine undergoes various chemical reactions, including hydrolysis and enzymatic conversion to fluorouracil. The primary reactions involve carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .

Common Reagents and Conditions:

Hydrolysis: Involves water and enzymes.

Enzymatic Conversion: Involves carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase.

Major Products: The major product formed from these reactions is fluorouracil, which is further metabolized into active metabolites such as 5-fluorouridine triphosphate and 5-fluoro-2’-deoxyuridine-5’-O-monophosphate .

Applications De Recherche Scientifique

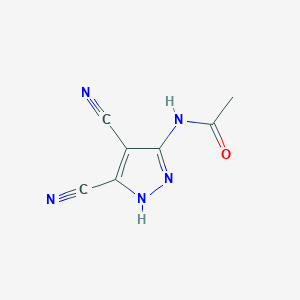

Capecitabine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying prodrug activation and enzymatic conversion.

Biology: Investigated for its effects on cellular processes and DNA synthesis.

Medicine: Widely used in chemotherapy for treating various cancers, including breast, colorectal, gastric, and pancreatic cancers

Industry: Utilized in the development of nanocomposites for targeted drug delivery systems

Mécanisme D'action

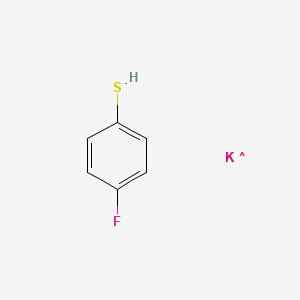

Capecitabine is often compared with other fluoropyrimidine compounds such as tegafur and fluorouracil. Unlike fluorouracil, which is administered intravenously, capecitabine is taken orally, offering greater convenience. Tegafur, another oral prodrug, is often used in combination with other agents like gimeracil and oteracil (S-1) for enhanced efficacy .

Comparaison Avec Des Composés Similaires

Fluorouracil: Administered intravenously, directly inhibits thymidylate synthase.

Tegafur: An oral prodrug used in combination therapies.

S-1: A combination of tegafur, gimeracil, and oteracil, used for gastric cancer treatment .

Capecitabine’s unique oral administration and tumor-specific activation make it a valuable chemotherapeutic agent with distinct advantages over its counterparts.

Propriétés

Formule moléculaire |

C15H22FN3O6 |

|---|---|

Poids moléculaire |

359.35 g/mol |

Nom IUPAC |

pentyl N-[1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10+,11-,13-/m1/s1 |

Clé InChI |

GAGWJHPBXLXJQN-IHXVIFPJSA-N |

SMILES isomérique |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@H]([C@H](O2)C)O)O |

SMILES canonique |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)

![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)

![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)

![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)